3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-(dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-15(2)22(19,20)14-11(10-6-4-3-5-7-10)8-16-12(17)9-21-13(16)18/h3-7,11,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMNYJPJUQYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to ensure consistent quality and scalability while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The 1,3-oxazolidine-2,4-dione scaffold is shared among several compounds, but substituent variations dictate their biological roles:
*Calculated based on structural formula.
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: Vinclozolin’s 3,5-dichlorophenyl group enhances fungicidal activity by promoting electrophilic interactions with fungal enzymes . Sulfonamide Functionality: The dimethylsulfamoyl group in the target compound may improve solubility and metabolic stability compared to non-sulfonamide analogs like famphur . Aromatic vs.
Research Findings and Mechanistic Insights
- Vinclozolin : Withdrawn in some regions due to endocrine-disrupting effects, highlighting the importance of substituent safety profiling .
- Sulfonamide Analogs : Compounds with sulfamoyl groups (e.g., metsulfuron methyl in ) exhibit herbicidal activity via acetolactate synthase inhibition, suggesting a parallel mechanism for the target compound .
- Structural Flexibility : The oxazolidine-dione core allows diverse substitutions, enabling optimization for target specificity and pharmacokinetics .
Biologische Aktivität
3-{2-[(dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.39 g/mol. Its structure features an oxazolidine ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that oxazolidine derivatives exhibit significant antimicrobial properties. The mechanism of action typically involves interference with bacterial protein synthesis. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Efficacy of Oxazolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | Staphylococcus epidermidis | 16 µg/mL |
| Compound C | Escherichia coli | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some oxazolidine derivatives can exhibit toxic effects on cancer cell lines, others show selectivity for cancer cells over normal cells. For example, a related study indicated that certain derivatives resulted in increased cell viability in non-cancerous L929 cells while effectively reducing viability in cancerous A549 and HepG2 cells.
Table 2: Cytotoxicity Results on Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 90 |
| Compound B | A549 | 50 | 70 |
| Compound C | HepG2 | 200 | 65 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells and cancer cells. It is hypothesized that the dimethylsulfamoyl group enhances binding affinity to target proteins involved in cellular processes such as DNA replication and protein synthesis.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxazolidine derivatives against a panel of resistant bacterial strains. The results indicated that compounds with the dimethylsulfamoyl moiety exhibited enhanced activity compared to their counterparts without this functional group.
- Cytotoxicity Evaluation : In a comparative study involving various oxazolidine derivatives, researchers found that those containing the 1,3-oxazolidine core showed promising anticancer properties against multiple cancer cell lines while displaying minimal toxicity to normal cells.
Q & A
Q. Basic
- ¹H/¹³C NMR (400 MHz+, DMSO-d₆) to verify proton/carbon environments.
- HRMS (ESI+) for molecular ion confirmation.
- HPLC (C18 column, acetonitrile/water gradient) for purity (>95%).
X-ray crystallography resolves structural ambiguities if single crystals form. Compare spectral data with computational predictions (e.g., ACD/Labs NMR simulator) .
How to resolve contradictions between in vitro enzyme inhibition and cellular bioactivity data?
Advanced
Discrepancies may arise from cell permeability or off-target effects. Strategies include:
- CETSA to confirm target engagement.
- Isogenic cell lines (wild-type vs. knockout) for specificity.
- Molecular dynamics simulations (100 ns trajectories) to predict binding mode variations.
Normalize dose-response curves using GraphPad Prism and validate with meta-analysis .
What computational methods guide metabolic stability optimization?
Q. Advanced
- Molecular docking (AutoDock Vina) identifies pharmacophore interactions.
- QSAR models predict CYP450 metabolism sites.
- Free energy perturbation (FEP) calculations evaluate substituent effects.
Modify phenyl ring para positions with electron-withdrawing groups. Validate with in vitro microsomal stability assays (>60% parent compound remaining after 1 hour) .
What structural features suggest kinase inhibitory potential?
Basic
The dimethylsulfamoyl group mimics ATP-binding pocket interactions (e.g., VEGFR inhibitors). The oxazolidinedione core provides rigidity akin to kinase hinge-binders. SAR studies should probe phenyl substituents and sulfamoyl methylation patterns. Screen against kinase panels (DiscoverX) at 10 μM .
How to design experiments for pH-dependent solubility studies?
Q. Advanced
- Shake-flask method across pH 1.2–7.4.
- Potentiometric titration (Sirius T3) for pH-solubility profiles.
- Accelerated stability testing (40°C/75% RH) for form stability.
Use DoE to optimize co-solvents (e.g., cyclodextrins) and simulate aggregation tendencies via molecular dynamics .
How to design a comprehensive ADMET profile during preclinical evaluation?
Q. Advanced
- In vitro : Microsomal stability, CYP inhibition, PAMPA permeability.
- Ex vivo : Plasma protein binding, erythrocyte partitioning.
- In vivo : Rodent pharmacokinetics (IV vs. PO).
Employ LC-MS/MS (LLOQ 1 ng/mL) and PBPK modeling (GastroPlus) for human clearance extrapolation .
What safety protocols are critical for laboratory handling?
Basic
Assume acute toxicity due to sulfonamide alerts. Mandatory PPE: nitrile gloves, goggles, lab coats. Synthesize in fume hoods with HEPA filters. Use vermiculite for spills and 10% NaOH deactivation. Store at -20°C under argon. Complete OSHA-compliant hygiene training .
What mechanistic studies elucidate pro-apoptotic activity in leukemia cells?
Q. Advanced
- RNA-seq for differential pathway expression (e.g., BCL-2 family).
- Flow cytometry (Annexin V/PI) for apoptosis staging.
- CRISPR-Cas9 knockout of targets (e.g., BAX/BAK).
Validate with rescue experiments and xenograft models. Cross-reference proteomics (LC-MS/MS) for post-translational modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
